molecular formula C25H28N4O2 B11275965 N-(4-methoxybenzyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide

N-(4-methoxybenzyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B11275965
M. Wt: 416.5 g/mol
InChI Key: FYTVNABSVFQRAQ-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methoxybenzyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Attachment of the piperidine ring: This step involves the formation of a piperidine derivative, which can be synthesized through cyclization reactions.

    Introduction of the carboxamide group: This can be done by reacting the piperidine derivative with carboxylic acid derivatives or their activated forms (e.g., acid chlorides).

    Substitution reactions: The final steps involve introducing the methoxybenzyl and o-tolyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

“N-(4-methoxybenzyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, aryl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-methoxybenzyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern and the resulting pharmacological properties. The presence of the methoxybenzyl and o-tolyl groups may confer unique binding affinities and selectivities for its molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide

InChI

InChI=1S/C25H28N4O2/c1-18-6-3-4-8-22(18)23-13-14-24(28-27-23)29-15-5-7-20(17-29)25(30)26-16-19-9-11-21(31-2)12-10-19/h3-4,6,8-14,20H,5,7,15-17H2,1-2H3,(H,26,30)

InChI Key

FYTVNABSVFQRAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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